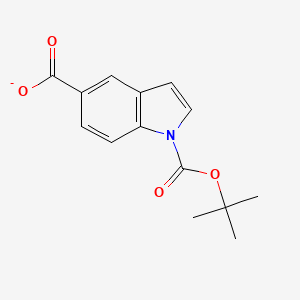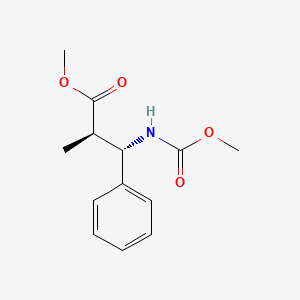
methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate is a complex organic compound with a specific stereochemistry This compound is characterized by its unique structural features, including a methoxycarbonylamino group, a methyl group, and a phenyl group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate typically involves multi-step organic synthesis. One common approach is the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its specific stereochemistry.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate exerts its effects involves interactions with specific molecular targets. The methoxycarbonylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl group provides hydrophobic interactions, which can be crucial in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylbutanoate: Similar structure but with an additional carbon in the backbone.
Ethyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Propiedades
Fórmula molecular |
C13H17NO4 |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
methyl (2R,3S)-3-(methoxycarbonylamino)-2-methyl-3-phenylpropanoate |
InChI |
InChI=1S/C13H17NO4/c1-9(12(15)17-2)11(14-13(16)18-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,14,16)/t9-,11+/m1/s1 |
Clave InChI |
BYQBEGZQQCTMFD-KOLCDFICSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=CC=CC=C1)NC(=O)OC)C(=O)OC |
SMILES canónico |
CC(C(C1=CC=CC=C1)NC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)
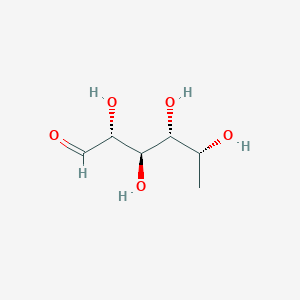
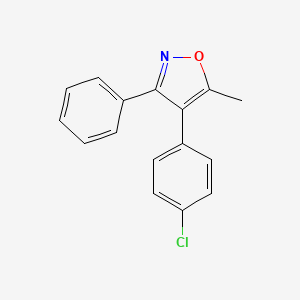
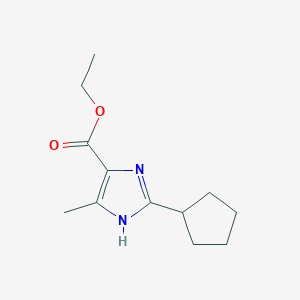
![5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12339147.png)
![(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12339162.png)
![1-Naphthalenemethanamine, 7,8-dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-](/img/structure/B12339163.png)
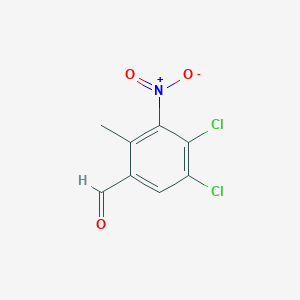
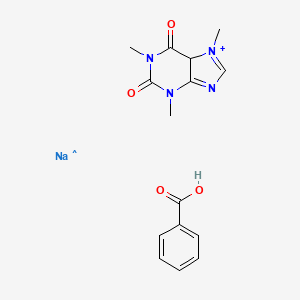
![1,3-Pyrrolidinedicarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12339180.png)
![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12339183.png)
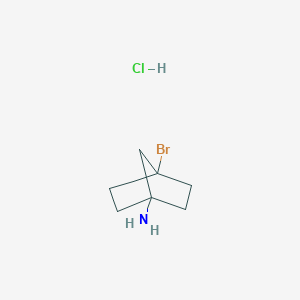
![6,9-Diazaspiro[4.5]decan-8-one](/img/structure/B12339191.png)
